

A Comparative Guide to Cerium-140 and Cerium-142 in Geochemical Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cerium-140

Cat. No.: B079874

[Get Quote](#)

In the realm of geochemistry, stable isotope analysis is a powerful tool for deciphering Earth's complex processes. Among the suite of isotopic systems available, the subtle variations in the ratio of Cerium-142 to **Cerium-140** have emerged as a promising tracer, particularly for understanding historical redox conditions. This guide provides a comprehensive comparison of these two isotopes, detailing their properties, analytical methodologies, and applications in geochemical studies, supported by experimental data.

Core Properties and Geochemical Significance

Cerium, a rare earth element, possesses four naturally occurring stable isotopes. Among these, **Cerium-140** is the most abundant, comprising approximately 88.45% of total cerium, while Cerium-142 accounts for about 11.11%.^{[1][2][3]} The primary utility of these isotopes in geochemistry stems from cerium's unique ability among the lanthanides to exist in two oxidation states: Ce(III) and Ce(IV).^[4]

Under oxidizing conditions, the soluble Ce(III) is converted to the insoluble Ce(IV), leading to its removal from aquatic systems and subsequent incorporation into sediments. This process can lead to a fractionation of cerium isotopes, making the $^{142}\text{Ce}/^{140}\text{Ce}$ ratio a sensitive proxy for past and present redox environments.^{[5][6][7]} Geochemical studies typically report variations in this ratio using the delta notation ($\delta^{142}\text{Ce}$), which expresses the permil (‰) deviation of a sample's $^{142}\text{Ce}/^{140}\text{Ce}$ ratio from a standard reference material.^[6]

Quantitative Comparison of Cerium Isotopes

The following table summarizes the key properties of **Cerium-140** and Cerium-142.

Property	Cerium-140	Cerium-142
Symbol	^{140}Ce	^{142}Ce
Natural Abundance	~88.45% [1] [2] [8]	~11.11% [2] [3]
Stability	Theoretically stable [1] [9]	Observationally stable [1] [2]
Primary Geochemical Application	Reference isotope in $^{142}\text{Ce}/^{140}\text{Ce}$ ratio measurements [6] [10]	Tracer isotope for redox processes [5] [6] [11]

Experimental Data: $\delta^{142}\text{Ce}$ in Geochemical Reference Materials

The analysis of standard reference materials is crucial for ensuring data quality and inter-laboratory comparability. The table below presents $\delta^{142}\text{Ce}$ values for several United States Geological Survey (USGS) and other standard rocks, providing a baseline for typical isotopic compositions in various geological matrices.

Reference Material	Rock Type	$\delta^{142}\text{Ce} (\text{\textperthousand})$
AGV-2	Andesite	+0.069 [12]
BCR-2	Basalt	+0.058 [12]
BHVO-2	Basalt	+0.087 [12]
JD0-1	Dolerite	+0.134 \pm 0.025 [13]
JMn-1	Manganese Nodule	+0.110 \pm 0.025 [13]
NOD-A1	Manganese Nodule	+0.116 [5] [6]
NOD-P1	Manganese Nodule	+0.142 [5] [6]

Experimental Protocols

The precise measurement of $^{142}\text{Ce}/^{140}\text{Ce}$ ratios requires sophisticated analytical procedures to isolate cerium from the sample matrix and to correct for instrumental mass bias. The following sections outline a typical experimental workflow.

Sample Dissolution

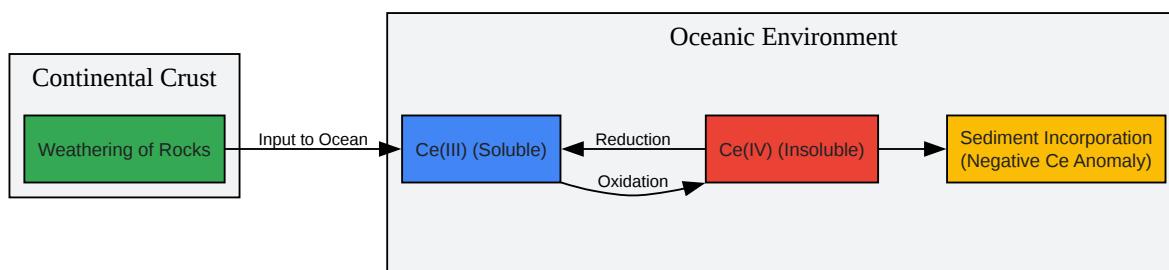
The initial step involves dissolving the rock or sediment sample to bring the cerium into an aqueous solution. The choice of acid depends on the sample matrix:

- Silicate Rocks: A mixture of hydrofluoric acid (HF) and nitric acid (HNO_3) is typically used to break down the silicate minerals. The sample powder is heated with this acid mixture, followed by treatment with hydrochloric acid (HCl) to remove any fluoride precipitates.[\[12\]](#)
- Carbonates: A weak acid, such as acetic acid (0.5 M), is used at room temperature to selectively dissolve the carbonate fraction without leaching cerium from any detrital silicate components.[\[12\]](#)
- Manganese Nodules and Banded Iron Formations: These are often dissolved in 6 M HCl at room temperature.[\[12\]](#)

Chemical Separation of Cerium

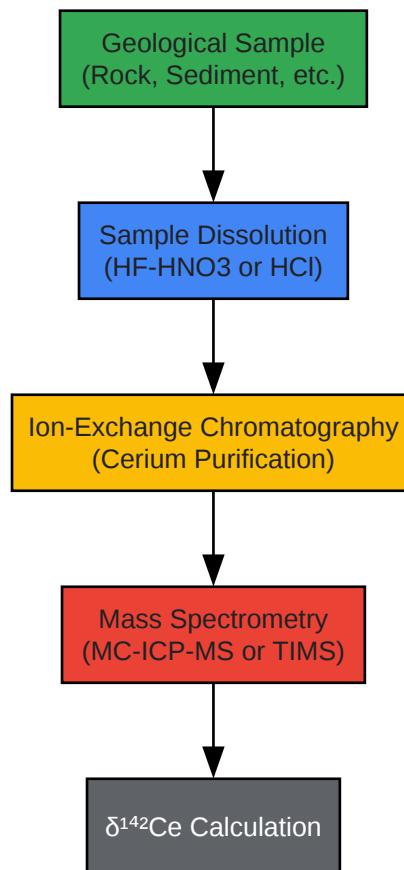
Due to the similar geochemical behavior of rare earth elements, cerium must be chemically separated from other elements, particularly those that can cause isobaric interferences during mass spectrometric analysis (e.g., Barium, Neodymium, and Samarium). This is typically achieved through a multi-step ion-exchange chromatography process.[\[14\]](#)[\[15\]](#) A common procedure involves:

- Initial Matrix Removal: The dissolved sample is loaded onto a cation exchange resin to separate the bulk of the major elements.
- Rare Earth Element Group Separation: A second column chemistry step is used to isolate the rare earth elements as a group.
- Cerium Purification: A final, more specific chromatographic step is employed to purify cerium from the other rare earth elements. Eichrom DGA resin has been shown to be effective for this purpose.[\[14\]](#)


Mass Spectrometric Analysis

The isotopic composition of the purified cerium is measured using either a Thermal Ionization Mass Spectrometer (TIMS) or a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).[10][13][14]

- **TIMS Analysis:** The purified cerium fraction is loaded onto a rhenium filament. The analysis can be performed by measuring Ce^+ ions or, more commonly, CeO^+ ions to circumvent certain isobaric interferences.[10][12]
- **MC-ICP-MS Analysis:** This technique involves introducing the sample solution into a plasma, which ionizes the cerium atoms. The ions are then passed through a mass analyzer to separate the isotopes. A desolvating nebulizer is often used to enhance sensitivity.[13]
- **Mass Bias Correction:** Instrumental mass bias is a significant challenge in high-precision isotope ratio measurements. This is typically corrected for by using a sample-standard bracketing method, often combined with a samarium (Sm) doping technique.[14]


Visualizing Geochemical Processes and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and procedures in cerium isotope geochemistry.

[Click to download full resolution via product page](#)

Caption: The oceanic redox cycle of cerium, illustrating the transition between soluble Ce(III) and insoluble Ce(IV) which drives isotopic fractionation.

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the analysis of cerium isotopes in geological samples.

In conclusion, the isotopic system of **Cerium-140** and Cerium-142 provides a valuable window into Earth's redox history. While **Cerium-140** serves as a stable reference, the subtle variations in the abundance of Cerium-142, driven by oxidative processes, offer a powerful tool for geochemical investigation. The continued refinement of analytical techniques promises to further enhance the utility of this isotopic system in diverse geological and environmental studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isotopes of cerium - Wikipedia [en.wikipedia.org]
- 2. Cerium - Wikipedia [en.wikipedia.org]
- 3. Cerium | NIDC: National Isotope Development Center [isotopes.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stable cerium isotopes as a tracer of oxidation reactions | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 6. geochemicalperspectivesletters.org [geochemicalperspectivesletters.org]
- 7. researchgate.net [researchgate.net]
- 8. Cerium-140 - isotopic data and properties [chemlin.org]
- 9. Special Features - Ce by ce [cebyce.weebly.com]
- 10. High-precision cerium isotope analysis by thermal ionization mass spectrometry using the Ce⁺ technique - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 11. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 12. geochemicalperspectivesletters.org [geochemicalperspectivesletters.org]
- 13. Examination of analytical conditions of cerium (Ce) isotope and stable isotope ratio of Ce in geochemical standards [jstage.jst.go.jp]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dipot.ulb.ac.be [dipot.ulb.ac.be]
- To cite this document: BenchChem. [A Comparative Guide to Cerium-140 and Cerium-142 in Geochemical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079874#comparison-of-cerium-140-and-cerium-142-in-geochemical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com